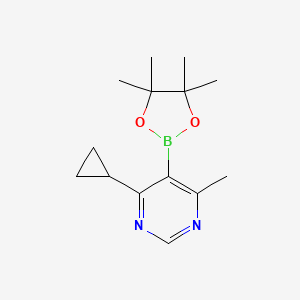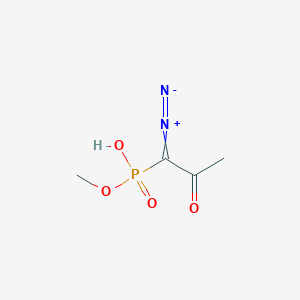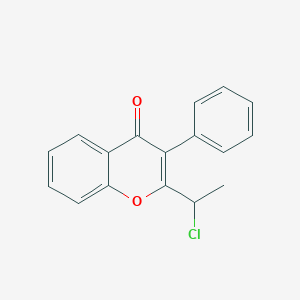![molecular formula C8H17NO B1434781 2-[Cyclobutyl(ethyl)amino]ethan-1-ol CAS No. 1599643-53-4](/img/structure/B1434781.png)
2-[Cyclobutyl(ethyl)amino]ethan-1-ol
Übersicht
Beschreibung
2-[Cyclobutyl(ethyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO/c1-2-9(6-7-10)8-4-3-5-8/h8,10H,2-7H2,1H3 . The compound contains a cyclobutyl group, an ethyl group, an amino group, and a hydroxyl group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on synthesizing highly functionalized derivatives and analyzing their structures for potential applications. For instance, studies on the synthesis of highly functionalized 2H-pyran derivatives involve reactions that could be relevant to derivatives of 2-[Cyclobutyl(ethyl)amino]ethan-1-ol (Yavari & Bayat, 2003). Additionally, the solvent-free synthesis and crystal structures of s-cis and s-transN,N'-bis(2-hydroxycyclohexyl)ethane-1,2-diamine highlight methodologies that could be applied to related amino-alcohol ligands, indicating a focus on synthesizing and characterizing novel compounds with potential applications in catalysis or material science (Hakimi et al., 2013).
Catalysis and Chemical Transformations
Several studies have explored the use of cyclobutane derivatives and amino-alcohol ligands in catalytic processes and chemical transformations. For example, the enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol demonstrates the versatility of amino alcohols as chiral building blocks for preparing other valuable compounds (Demir et al., 2003). This suggests potential applications of this compound in asymmetric synthesis and catalysis.
Material Science and Polymer Chemistry
Compounds structurally related to this compound have been investigated for their potential applications in material science and polymer chemistry. For instance, cyclodextrins in polymer chemistry involve enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, a process that could potentially be adapted for derivatives of this compound to create novel polymeric materials with unique properties (Pang et al., 2003).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
2-[cyclobutyl(ethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9(6-7-10)8-4-3-5-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXCIJDZRXDROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)



![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)
![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)


![Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1434718.png)

